molecular formula C10H12N4O5 B1144208 Allopurinol riboside CAS No. 16220-07-8

Allopurinol riboside

Cat. No. B1144208
CAS RN: 16220-07-8
M. Wt: 268.23
InChI Key:
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Description

Synthesis Analysis

The synthesis of allopurinol riboside involves converting allopurinol and oxoallopurinol into their 1-ribosyl derivatives through the action of purine nucleoside phosphorylase. Ribose 1-phosphate, inosine, and xanthosine can serve as ribosyl donors in this reaction, with allopurinol being a more favorable substrate than oxoallopurinol. This enzymatic synthesis is critical for generating ribonucleosides identical to those isolated from human urine of patients treated with allopurinol (Krenitsky, Elion, Strelitz, & Hitchings, 1967).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various analytical techniques, including UV, 1H, and 13C NMR data. These studies have contributed to a comprehensive understanding of the ribonucleosides of allopurinol, including the N-1-, N-2-, and N-5-isomers and bis-ribosylated derivatives, providing insights into their potential xanthine oxidase inhibitory activity (Lichtenthaler & Cuny, 1981).

Chemical Reactions and Properties

This compound's formation and metabolism have been observed in conditions of purine nucleoside phosphorylase deficiency, showcasing the indirect formation of allopurinol-1-riboside via allopurinol-1-ribotide in vivo. This process is catalyzed by hypoxanthine guanine phosphoribosyltransferase (HGPRT) and a phosphatase, highlighting the compound's intricate metabolic pathways (Reiter, Simmonds, Webster, & Watson, 1983).

Physical Properties Analysis

Investigations into this compound's physical properties, particularly its solubility and stability, are crucial for understanding its pharmacokinetic behavior and therapeutic potential. Studies have explored how this compound interacts with biological membranes and its absorption, distribution, and elimination in the body, contributing to the development of effective drug delivery systems.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with various enzymes and biological molecules, have been a subject of extensive research. The compound's ability to act as a hydroxyl radical scavenger has implications for its antioxidant properties and potential therapeutic applications in conditions characterized by oxidative stress (Moorhouse et al., 1987).

Scientific Research Applications

  • Treatment of Leishmaniasis and American Trypanosomiasis : Allopurinol riboside is an experimental agent for treating leishmaniasis and American trypanosomiasis. Studies have shown its efficacy in increasing plasma levels and extending its half-life in the presence of probenecid, suggesting its potential for these diseases (Were & Shapiro, 1993).

  • Metabolism in Purine Nucleoside Phosphorylase Deficiency : Research on the metabolism of allopurinol has revealed the formation of allopurinol-1-riboside, a major metabolite, in a patient with purine nucleoside phosphorylase (PNP) deficiency. This indicates the possibility of indirect formation of allopurinol-1-riboside via allopurinol-1-ribotide in vivo (Reiter et al., 1983).

  • Synergistic Action Against Leishmania : this compound, along with other purine analogues, demonstrates synergistic activity with pentavalent antimonials against Leishmania donovani and L. braziliensis, showing promise in the treatment of leishmaniasis (Martinez et al., 1988).

  • Inhibition of T-cell Function : this compound has been found to inhibit T-cell function and lymphocyte blastogenesis, suggesting its potential application in conditions where suppression of cellular immunity is beneficial (Nishida et al., 1979).

  • Influence on Nucleotide and RNA Synthesis : Studies have shown that allopurinol enhances the synthesis of adenine nucleotides from inosine in the brain and liver of rats, suggesting a role in nucleotide and RNA synthesis (Pecháň & Zimmer, 1989).

  • Ribonucleoside Formation : Research on allopurinol and oxoallopurinol has revealed their conversion to ribosyl derivatives by purine nucleoside phosphorylase, indicating the complex metabolic pathways involved with these compounds (Krenitsky et al., 1967).

Safety and Hazards

Allopurinol riboside may be toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

Target of Action

Allopurinol riboside is a nucleoside analogue of allopurinol . The primary target of this compound is the enzyme purine nucleoside phosphorylase (PNP), which is involved in purine metabolism . This compound competitively inhibits the action of PNP .

Mode of Action

this compound works by inhibiting the action of PNP on inosine . This inhibition disrupts the normal function of PNP, which is to convert inosine into hypoxanthine, a key step in purine metabolism .

Biochemical Pathways

The inhibition of PNP by this compound affects the purine salvage pathway, a biochemical pathway that recycles purines from degraded DNA to synthesize new DNA and RNA molecules . By inhibiting PNP, this compound prevents the conversion of inosine to hypoxanthine, disrupting the purine salvage pathway and affecting the synthesis of new DNA and RNA .

Pharmacokinetics

It is known that allopurinol, the parent compound of this compound, is rapidly and extensively metabolized in the liver to oxypurinol . A minor fraction of allopurinol undergoes conjugation into this compound .

Result of Action

The inhibition of PNP by this compound and the subsequent disruption of the purine salvage pathway can lead to a decrease in the synthesis of new DNA and RNA molecules . This can potentially affect cell growth and proliferation. In the context of diseases like gout, the inhibition of purine metabolism can help reduce the production of uric acid, thereby reducing symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and action of this compound . Additionally, factors such as diet, lifestyle, and genetic variations can also influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Allopurinol riboside interacts with various enzymes and biomolecules. It is an inhibitor of orotidine 5′-monophosphate (OMP) decarboxylase from Plasmodium falciparum . Allopurinol, from which this compound is derived, decreases the production of uric acid by stopping the biochemical reactions that precede its formation . This process involves interactions with enzymes such as xanthine oxidase .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, allopurinol, the parent compound of this compound, has been found to disrupt ATP production and energy distribution through influences on the creatine kinase circuit . This suggests that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on enzyme activity and gene expression. As an inhibitor of OMP decarboxylase, this compound exerts its effects at the molecular level . Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . This could suggest similar mechanisms for this compound.

Temporal Effects in Laboratory Settings

Studies on allopurinol, its parent compound, have shown that it can disrupt purine metabolism and increase damage in experimental colitis .

Dosage Effects in Animal Models

Studies on allopurinol, its parent compound, have shown that it can reduce body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions and endothelial integrity compared to non-treated rats .

Metabolic Pathways

This compound is involved in the purine metabolic pathway. Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . This suggests that this compound may also be involved in similar metabolic pathways.

Transport and Distribution

Allopurinol, its parent compound, is known to be rapidly and extensively metabolised to oxypurinol (oxipurinol), and the hypouricaemic efficacy of allopurinol is due very largely to this metabolite .

Subcellular Localization

Studies on allopurinol, its parent compound, have shown that it can disrupt ATP production and energy distribution through influences on the creatine kinase circuit , suggesting that this compound may also have effects on subcellular localization.

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)10(19-5)14-8-4(1-13-14)9(18)12-3-11-8/h1,3,5-7,10,15-17H,2H2,(H,11,12,18)/t5-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQUAMTWOJHPEJ-DAGMQNCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Allopurinol riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

16220-07-8
Record name 1,5-Dihydro-1-β-D-ribofuranosyl-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopurinol riboside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLOPURINOL RIBOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZS8452SEC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Allopurinol riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

Q1: What is the primary mechanism of action of allopurinol riboside?

A1: this compound exerts its anti-parasitic effect by inhibiting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in susceptible organisms like Leishmania and Trypanosoma species. [, , ]

Q2: How does the inhibition of HGPRT affect these parasites?

A2: HGPRT plays a critical role in the purine salvage pathway, crucial for synthesizing purine nucleotides needed for DNA and RNA synthesis. Inhibiting HGPRT disrupts this pathway, ultimately hindering parasite growth and replication. [, , ]

Q3: Are mammalian cells similarly affected by this compound?

A3: While this compound can inhibit HGPRT in mammalian cells, its effect is significantly weaker compared to the potent inhibition observed in Leishmania and Trypanosoma species. [, ] This difference in sensitivity forms the basis for its potential as an anti-parasitic agent.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. Further investigation using external resources would be necessary to obtain this information.

Q5: Is there any information available about its spectroscopic properties?

A5: One study investigates the ultrafast excited state dynamics of this compound using fluorescence up-conversion techniques. [] This research focuses on understanding the molecule's behavior upon light absorption and subsequent energy relaxation, providing insights into its photophysical properties.

Q6: What is known about the absorption of this compound?

A6: this compound exhibits incomplete absorption following oral administration, leading to lower-than-expected plasma concentrations. [] This incomplete absorption has implications for its bioavailability and requires further investigation to optimize its therapeutic use.

Q7: How is this compound metabolized in the body?

A7: this compound is metabolized into oxipurinol and allopurinol, both of which are excreted in the urine. [, ] The ratio of these metabolites varies depending on the dosage and individual patient factors.

Q8: Does probenecid affect the pharmacokinetics of this compound?

A8: Yes, probenecid has been shown to reduce the renal clearance of this compound, thereby increasing its plasma half-life and overall plasma levels. [] This interaction can be exploited to enhance its therapeutic efficacy.

Q9: What is the in vitro efficacy of this compound against Leishmania species?

A9: this compound demonstrates activity against various Leishmania species in vitro, including L. tropica, L. major, L. donovani, L. brasiliensis, and L. mexicana. [, , , ]

Q10: Has this compound been evaluated in animal models of leishmaniasis?

A10: Yes, studies show that this compound can control, but not eliminate, infections with a sensitive strain of Leishmania in both tissue culture and mice. []

Q11: What about its efficacy in human clinical trials for leishmaniasis?

A11: Clinical trials evaluating the efficacy of this compound in treating cutaneous leishmaniasis have shown mixed results. While some studies report clinical improvement and parasitological cure in a subset of patients, others indicate a lower efficacy compared to standard treatments like pentavalent antimony. [, ]

Q12: Have any specific drug delivery strategies been investigated for this compound?

A14: Researchers have explored the use of glycosylated polymers, particularly mannose-substituted poly-L-lysine, as a carrier molecule to target this compound specifically to macrophages, the primary host cells for Leishmania parasites. [] This approach aims to enhance drug delivery to the site of infection and potentially improve its therapeutic index.

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